molecular formula C13H16N2 B052368 1-(Piperidin-4-yl)-1H-indole CAS No. 118511-81-2

1-(Piperidin-4-yl)-1H-indole

Cat. No. B052368
M. Wt: 200.28 g/mol
InChI Key: RQEDXUKWSYJDPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Piperidin-4-yl)-1H-indole derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis. Santos et al. (2015) describe a three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum (Santos et al., 2015). Additionally, Zhong et al. (2014) developed an asymmetric synthesis of bisindole-piperidine-amino acid hybrids, offering a novel approach to these compounds (Zhong et al., 2014).

Molecular Structure Analysis

The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction. Król et al. (2022) detailed the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives, providing insights into their molecular structures (Król et al., 2022).

Chemical Reactions and Properties

1-(Piperidin-4-yl)-1H-indole compounds participate in various chemical reactions, offering a pathway to diverse bioactive molecules. Bignan et al. (2006) synthesized a novel series of indoles with high affinity to the ORL-1 receptor, exploring structure-activity relationships at the piperidine nitrogen (Bignan et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. Shalaby et al. (2014) characterized two dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] by IR, NMR, and X-ray diffraction, providing data on their physical properties (Shalaby et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds. Van Niel et al. (1999) explored the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, revealing how such modifications can enhance pharmacokinetic profiles and receptor selectivity (Van Niel et al., 1999).

Scientific Research Applications

  • Antimalarial Chemotype : A study by Santos et al. (2015) explored 3-piperidin-4-yl-1H-indoles as a novel antimalarial chemotype, synthesizing a series of these compounds which showed potential against drug-resistant and sensitive strains of Plasmodium falciparum, thus representing a promising new chemotype for antimalarial drugs (Santos et al., 2015).

  • Corrosion Inhibition : Verma et al. (2016) investigated 3-amino alkylated indoles, including 3-(phenyl(piperidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in 1M HCl. These compounds demonstrated significant inhibition efficiencies, with the piperidine-containing indole showing higher performance than others (Verma et al., 2016).

  • Neuroprotective Agents : Research by Buemi et al. (2013) identified certain indole derivatives, including those with a piperidine moiety, as dual-effective neuroprotective agents. These compounds showed both potent ligand activity for NMDA receptors and antioxidant properties, offering potential in the treatment of neurodegenerative diseases (Buemi et al., 2013).

  • Cholinesterase and Monoamine Oxidase Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors of cholinesterase and monoamine oxidase, which are significant in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

  • Serotonin Receptor Ligands : A study by van Niel et al. (1999) explored the fluorination of piperidine-4-yl-1H-indoles, aiming to develop ligands with high affinity for the 5-HT1D receptor. These compounds showed potential for improved pharmacokinetic profiles (van Niel et al., 1999).

  • Manufacturing Process Development : Boini et al. (2006) described the development of a manufacturing process for 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, emphasizing environmental friendliness and efficiency (Boini et al., 2006).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEDXUKWSYJDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555741
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1H-indole

CAS RN

118511-81-2
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A glacial acetic acid (15 mL) solution containing Pd(OH)2 /C and 1-benzyl-4-(1-indolyl)-piperidine was placed under an H2 atmosphere. The reaction temperature was raised to 80° C. After 1 hour, the reaction was cooled to room temperature and filtered. The filtrate was made basic (pH 8-9) with saturated NaHCO3, and extracted with methylene chloride. The extract was washed with water, dried, and concentrated. This material was sufficiently pure for further reactions giving 1.09 g (80% yield) of the title compound.
Name
1-benzyl-4-(1-indolyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Amokhtari, K Andersen, M Ibazizène… - Journal of Labelled …, 1999 - Wiley Online Library
Lu 29‐066 (1‐(2{4‐[2,5‐dimethyl‐3‐(4‐fluorophenyl)‐1H‐indol‐1‐yl]piperidin‐1‐yl}ethyl)‐2‐imidazolidinone), a selective antagonist of serotoninergic 5‐HT 2 receptors, was labelled …
JJ Li - 2013 - books.google.com
Enables researchers to fully realize the potential to discover new pharmaceuticals among heterocyclic compounds Integrating heterocyclic chemistry and drug discovery, this innovative …
Number of citations: 326 books.google.com
MM Faul, JL Grutsch, ME Kobierski, ME Kopach… - Tetrahedron, 2003 - Elsevier
N-(Azacycloalkyl)bisindolylmaleimides 1 have been identified to be selective inhibitors of PKCβ. This manuscript will describe the synthetic approaches employed to prepare this class …
Number of citations: 30 www.sciencedirect.com
VJ Barrett, F Chowdhury, WG Dunn, DA Hall, JE Coote…
Number of citations: 0

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